Methyl 5-chloro-2-oxoindoline-6-carboxylate
Description
Methyl 5-chloro-2-oxoindoline-6-carboxylate is a heterocyclic compound featuring an indoline backbone substituted with a chlorine atom at position 5, a ketone (oxo) group at position 2, and a methyl ester at position 4. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C10H8ClNO3 |
|---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
methyl 5-chloro-2-oxo-1,3-dihydroindole-6-carboxylate |
InChI |
InChI=1S/C10H8ClNO3/c1-15-10(14)6-4-8-5(2-7(6)11)3-9(13)12-8/h2,4H,3H2,1H3,(H,12,13) |
InChI Key |
JTRYLHJNVRIYAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2CC(=O)NC2=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-oxoindoline-6-carboxylate typically involves the reaction of 5-chloro-2-oxoindoline with methyl chloroformate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-oxoindoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindole derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyindoline derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include various substituted indoline derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Methyl 5-chloro-2-oxoindoline-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indoline derivatives, which are used in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various biological pathways, which is useful in therapeutic applications.
Comparison with Similar Compounds
The structural and functional nuances of methyl 5-chloro-2-oxoindoline-6-carboxylate can be elucidated through comparison with analogous indoline and indole derivatives. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Comparison of Key Analogues
Key Differences and Implications
Substituent Position and Reactivity: The oxo group at position 2 in the target compound enables hydrogen bonding, influencing crystal packing and solubility. In contrast, methyl 5-chloro-1H-indole-6-carboxylate (indole core) lacks this oxo group, reducing its polarity . Positional isomerism (e.g., 6-chloro vs. 5-chloro) alters electronic distribution.
Functional Group Impact: Chloroethyl Substituents: 6-Chloro-5-(2-chloroethyl)oxindole’s dual chlorine atoms increase lipophilicity, which may enhance blood-brain barrier penetration but raise toxicity risks . Amino and Methoxy Groups: Ethyl 6-amino-5-methoxyindole-2-carboxylate’s amino group improves aqueous solubility, making it suitable for hydrophilic drug formulations .
Core Structure Variations: Indoline vs. Indole: The saturated indoline ring in the target compound reduces aromaticity compared to indole derivatives, affecting UV absorption and conjugation.
Biological Activity
Methyl 5-chloro-2-oxoindoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a chloro group at the 5-position and a carboxylate ester at the 6-position of the indoline framework. Its molecular formula is C10H8ClNO3, with a molecular weight of approximately 225.63 g/mol. This unique structure contributes to its reactivity and biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, which blocks substrate access and modulates various biochemical pathways. This inhibition can lead to therapeutic effects, particularly in cancer treatment.
Biological Activities
Research indicates that this compound exhibits several key biological activities:
-
Anticancer Activity :
- Studies have shown that this compound demonstrates significant growth inhibition against various cancer cell lines. For instance, it has been reported to achieve a mean growth inhibition (GI%) of approximately 43.9% across multiple cancer types .
- In vitro evaluations revealed that it effectively inhibits the proliferation of lung carcinoma cell lines (HOP-92 and NCI-H460) with GI% values of 71.8% and 66.12%, respectively .
-
Enzyme Inhibition :
- The compound has been investigated for its ability to inhibit cyclin-dependent kinases (CDK) involved in cell cycle regulation. It shows substantial inhibitory efficacy against CDK2 and TRKA, with IC50 values ranging from 0.09 to 1.58 µM .
- This inhibition is crucial for its potential application in cancer therapy, where modulation of cell cycle progression can lead to reduced tumor growth.
-
Receptor Modulation :
- This compound has been studied for its interactions with various receptors, indicating potential roles in modulating signaling pathways relevant to disease processes.
Structure-Activity Relationship (SAR)
The presence of the chlorine atom at the 5-position is critical for the compound's unique chemical properties and biological activity. Comparative studies with similar compounds, such as methyl 2-oxoindole derivatives, highlight how variations in halogen substitution affect reactivity and potency:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Methyl 5-bromo-2-oxoindoline-6-carboxylate | Bromine at the 5-position | Different reactivity profile |
| Methyl 2-oxoindole-6-carboxylate | Lacks chlorine substitution | Lower potency in enzyme inhibition |
| Methyl 6-chloro-2-oxoindoline-7-carboxylate | Chlorine at the 6-position | Variation in biological activity |
Case Studies
Several studies have focused on the anticancer potential of this compound:
- In Vitro Cytotoxicity :
- Cell Cycle Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
